4-硫代尿苷三磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Thiouridine-5’-Triphosphate, also known as 4-Thio-UTP, is useful for UV photocrosslinking studies to identify sites of ribonucleoprotein-RNA interactions and to crosslink sites containing RNA secondary and tertiary structure . It allows for specific crosslinking at longer wavelengths, typically between 320 and 360 nm, which results in minimal RNA damage compared to standard shortwave UV light . It can also be incorporated into RNA to allow specific and efficient tagging of the modified base with sulfur-reactive methylthiosulfonate-activated labels .

Synthesis Analysis

The synthesis of 4-Thiouridine (4sU) involves three steps: acetylation of the hydroxyl groups, transformation of the 4-oxo into the 4-thio group using the Lawesson reagent, followed by deacetylation with ammonia in methanol to obtain the free 4sU nucleoside . The concept of derivatizing 4sU into a 5′-monophosphate prodrug has been examined to allow for cell permeation and potentially improve labeling efficiency by bypassing the rate-limiting first step of 5′ phosphorylation of the nucleoside into the ultimately bioactive 4sU triphosphate (4sUTP) .

Molecular Structure Analysis

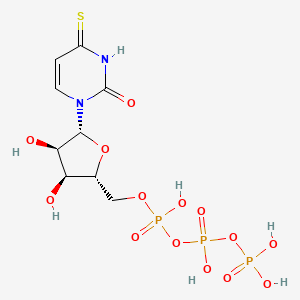

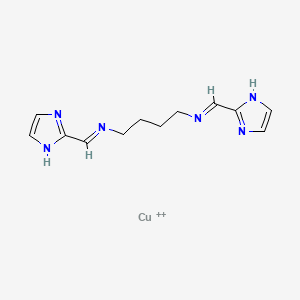

The molecular formula of 4-Thiouridine-5’-Triphosphate is C9H15N2O14P3S (free acid) and its molecular weight is 500.20 g/mol (free acid) .

Chemical Reactions Analysis

4-Thiouridine-5’-Triphosphate is a potent agonist for P2Y2 and P2Y4 receptors. It is used in the study of crosslinking experiments, labeling of transcriptional complex . It also affects elongation and termination activity, causing transcriptional pause .

科学研究应用

对近紫外光应激的作用

4-硫代尿苷三磷酸还在生物对近紫外光应激的反应中发挥作用。在沙门氏菌中,缺乏4-硫代尿苷会导致对近紫外辐射的敏感性。该化合物参与合成对氧化防御和对近紫外辐射的抵抗至关重要的蛋白质。这是一种适应性反应的一部分,其中像ppGpp和ApppGpp这样的核苷酸在4-硫代尿苷在tRNA中被近紫外光交联的情况下合成,从而触发必要蛋白质的产生(Kramer et al., 1988)。

酶合成和RNA标记

使用4-硫代尿苷三磷酸进行聚合物的酶合成是另一个重要的应用。它已被用作大肠杆菌中多核苷酸磷酸化酶的底物,用于合成聚4-硫代尿苷酸,表明其在特定RNA聚合物的制备和研究RNA相互作用中的实用性(Šimúth等,1970)。此外,利用4-硫代尿苷三磷酸的代谢标记技术推动了RNA测序方法的发展,允许研究细胞RNA表达和降解动态。4-硫代尿苷的前药功能化增强了标记效率,并提供了对RNA生物学的见解(Moreno et al., 2022)。

作用机制

安全和危害

In case of inhalation, it is advised to move the person to fresh air and give artificial respiration if needed. Skin contact should be followed by washing off with soap and plenty of water. In case of eye contact, eyes should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .

未来方向

The concept of derivatizing 4sU into a 5′-monophosphate prodrug that would allow for cell permeation and potentially improve labeling efficiency by bypassing the rate-limiting first step of 5′ phosphorylation of the nucleoside into the ultimately bioactive 4sU triphosphate (4sUTP) has been examined . This could potentially open up new avenues for research and applications in the future.

属性

CAS 编号 |

31556-28-2 |

|---|---|

产品名称 |

4-Thiouridine triphosphate |

分子式 |

C9H15N2O14P3S |

分子量 |

500.21 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O14P3S/c12-6-4(3-22-27(18,19)25-28(20,21)24-26(15,16)17)23-8(7(6)13)11-2-1-5(29)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,20,21)(H,10,14,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |

InChI 键 |

GKVHYBAWZAYQDO-XVFCMESISA-N |

手性 SMILES |

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

规范 SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

同义词 |

4-S-UTP 4-thio-UTP 4-thiouridine triphosphate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1228341.png)

![N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-4-nitroaniline](/img/structure/B1228344.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1228345.png)

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide](/img/structure/B1228346.png)

![8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1228349.png)

![[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine](/img/structure/B1228350.png)

![6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione](/img/structure/B1228352.png)

![3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide](/img/structure/B1228354.png)

![N,N-dimethyl-3-[(9R,10S)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine](/img/structure/B1228361.png)

![phenyl-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B1228364.png)